3-(4-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid
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Overview
Description
3-(4-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C9H5BrF2O3 This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a keto group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a keto group and a carboxylic acid group. One common method involves the reaction of 4-bromo-2,5-difluorobenzene with a suitable acylating agent under controlled conditions to introduce the keto group. The reaction is typically carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by acylation and oxidation steps. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The keto group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
- 2-(4-Bromo-2,6-difluorophenyl)acetic acid
- 2-Bromo-2-(4-fluorophenyl)acetic acid
- 3-(4-Bromo-2,5-difluorophenyl)-2-propenoic acid .
Uniqueness: 3-(4-Bromo-2,5-difluorophenyl)-2-oxopropanoic acid is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl ring, along with the presence of both a keto group and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H5BrF2O3 |
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Molecular Weight |
279.03 g/mol |
IUPAC Name |
3-(4-bromo-2,5-difluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H5BrF2O3/c10-5-3-6(11)4(1-7(5)12)2-8(13)9(14)15/h1,3H,2H2,(H,14,15) |
InChI Key |
GPGGMAVKDKKYOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)CC(=O)C(=O)O |
Origin of Product |
United States |
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